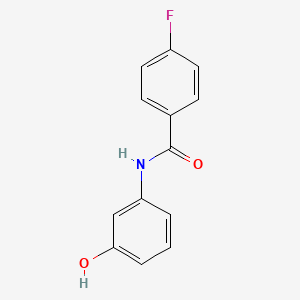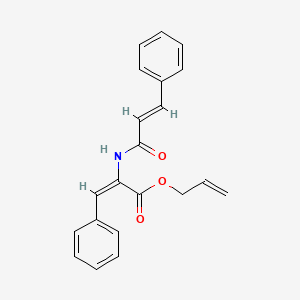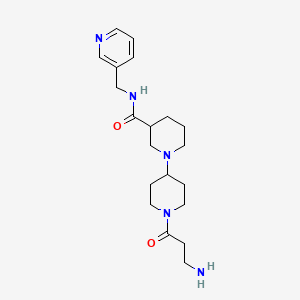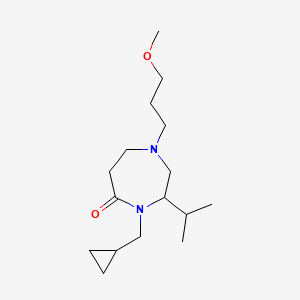![molecular formula C19H19FN4O B5360417 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5360417.png)
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.
Applications De Recherche Scientifique
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine has several advantages and limitations for lab experiments. One of the advantages is its potential applications in various fields, including medicinal chemistry and neuroscience. This compound has also been shown to have low toxicity and good stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations is the complexity of its synthesis method, which requires expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that can elucidate its effects.
Orientations Futures
There are several future directions for the research on 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine. One of the directions is to further investigate its potential applications in the treatment of cancer and neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic potential. In addition, the development of more efficient and cost-effective synthesis methods can facilitate the production of this compound for further research and potential clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various fields, including medicinal chemistry and neuroscience. Its potential applications as an anticancer agent and in the treatment of neurodegenerative disorders have been extensively studied. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans. The development of more efficient and cost-effective synthesis methods can facilitate the production of this compound for further research and potential clinical use.
Méthodes De Synthèse
The synthesis of 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1-(1H-pyrrol-2-ylcarbonyl)piperidine, which is then reacted with 3-fluorophenylhydrazine to obtain the intermediate product. This intermediate is then reacted with 1,3-dicarbonyl compound to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-4-1-3-14(11-15)16-12-22-23-18(16)13-6-9-24(10-7-13)19(25)17-5-2-8-21-17/h1-5,8,11-13,21H,6-7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKZSNFFKBXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC(=CC=C3)F)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5360404.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)

![4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)